N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide, also known as TOT, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule that has been shown to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Thiazole derivatives, including our compound of interest, have been explored for their antioxidant activity. The thiazole ring structure contributes to its ability to scavenge free radicals and protect cells from oxidative damage. Researchers have synthesized various thiazole derivatives and evaluated their antioxidant potential . Further studies could explore the specific mechanisms by which this compound exerts its antioxidant effects.
Antimicrobial Activity
Thiazoles exhibit diverse biological activities, including antimicrobial properties. For instance, sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring. Researchers have also designed novel N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives and screened them for antibacterial activity against Staphylococcus aureus, E. coli, Pseudomonas aeruginosa, and Salmonella typhi . Investigating the specific antibacterial mechanisms of our compound could be an exciting avenue for further research.
Antineoplastic (Cytotoxic) Potential
Thiazoles have been associated with antineoplastic activity. Compounds like Tiazofurin and Bleomycin contain thiazole moieties and exhibit cytotoxic effects. Investigating our compound’s impact on cancer cells and its potential as an antitumor agent would be valuable .
Wirkmechanismus
Target of Action
The primary target of this compound is the Bromodomain-containing protein 9 (BRD9) . BRD9 is a member of the bromodomain and extra terminal domain (BET) family of proteins, which are known to recognize acetylated histone lysine residues, a well-studied post-translational modification of chromatin .
Mode of Action
The compound interacts with its target, BRD9, by binding to it selectively . This binding is achieved through a structure-based design, leading to a selectivity that is greater than 700-fold over the BET family and 200-fold over the highly homologous bromodomain-containing protein 7 (BRD7) .
Biochemical Pathways
The binding of the compound to BRD9 affects the transcriptional regulation of genes involved in oncology and immune response pathways . This interaction leads to changes in the expression of these genes, thereby affecting the associated biochemical pathways.
Result of Action
The result of the compound’s action is the inhibition of BRD9, leading to changes in the transcription of certain genes . This can have profound effects at the molecular and cellular levels, potentially influencing processes such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-14(11-1-5-15-6-2-11)16-9-12-17-13(18-20-12)10-3-7-21-8-4-10/h1-2,5-6,10H,3-4,7-9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLUAVDCLLZOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.